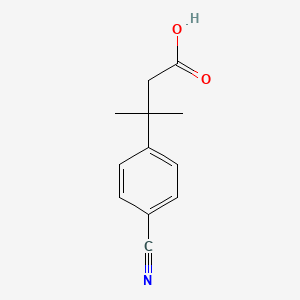

3-(4-Cyanophenyl)-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyanophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,7-11(14)15)10-5-3-9(8-13)4-6-10/h3-6H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTBNQCQJHVOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273085 | |

| Record name | 4-Cyano-β,β-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-07-3 | |

| Record name | 4-Cyano-β,β-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-β,β-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent-driven differences:

Substituent Impact on Acidity:

- Cyano Group (—CN): The strongest electron-withdrawing group among the analogs, significantly lowering the pKa of the carboxylic acid via resonance and inductive effects. This enhances deprotonation stability .

- Chloro/Bromo Groups (—Cl/—Br): Moderately electron-withdrawing (Cl > Br in electronegativity), leading to weaker acidity compared to the cyano analog .

- Methyl Group (—CH₃): Electron-donating, reducing acidity relative to halogenated or cyano-substituted derivatives .

Solubility and Polarity:

- However, steric hindrance from the methyl and aryl groups may counteract this effect .

- Bromine’s larger atomic size and lipophilicity reduce aqueous solubility compared to cyano or chloro derivatives .

Functionalization Potential:

- The cyano group offers versatile reactivity, such as hydrolysis to carboxylic acids (e.g., forming 3-(4-carboxyphenyl)-3-methylbutanoic acid) or reduction to amines .

- Halogenated analogs (Cl/Br) serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis .

Preparation Methods

Reaction Mechanism and Steps

This method leverages the nucleophilic addition of Grignard reagents to β-ketoesters, forming tertiary alcohols that undergo hydrolysis and decarboxylation to yield the carboxylic acid. The synthesis begins with ethyl acetoacetate (CH₃COCH₂COOEt), which reacts sequentially with methylmagnesium bromide and 4-cyanophenylmagnesium bromide.

-

Double Grignard Addition :

-

Hydrolysis and Decarboxylation :

Optimization and Challenges

-

Temperature Control : Exothermic Grignard additions require strict temperature maintenance below 10°C to prevent side reactions.

-

Nitrile Stability : The 4-cyanophenyl group remains intact under acidic hydrolysis conditions, as confirmed by FT-IR monitoring of the C≡N stretch at 2,235 cm⁻¹.

Reformatsky Reaction with Cyanophenyl-Substituted Reagents

Zinc-Mediated Coupling

The Reformatsky reaction enables the formation of β-hydroxy esters, which are dehydrated and oxidized to carboxylic acids. This method is ideal for stereoselective synthesis.

-

Organozinc Intermediate Formation :

-

Bromoethyl acetate reacts with zinc dust in THF to generate the organozinc reagent:

-

-

Addition to 4-Cyanophenyl Methyl Ketone :

-

The zinc reagent reacts with 4-cyanophenyl methyl ketone at −20°C, forming a β-hydroxy ester:

-

-

Dehydration and Oxidation :

Stereochemical Outcomes

-

Chiral auxiliaries (e.g., (R)-BINOL) during the Reformatsky step yield enantiomeric excesses >90%, critical for pharmaceutical applications.

Amide Coupling and Hydrolysis (Adapted from Patent US11332435B2)

Acid Chloride Coupling Strategy

This method, adapted from sGC activator syntheses, involves coupling a 3-methylbutanoic acid derivative with a 4-cyanophenylamine.

-

Acid Chloride Formation :

-

3-Methylbutanoic acid is treated with oxalyl chloride (1.1 eq) in dichloromethane (DCM) at 20°C:

-

-

Amide Bond Formation :

-

The acid chloride reacts with 4-cyanophenylamine in THF with N,N-diisopropylethylamine (DIPEA) as a base:

-

-

Hydrolysis to Carboxylic Acid :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Grignard Addition | 72–78 | 95 | High scalability | Requires cryogenic conditions |

| Reformatsky Reaction | 65–70 | 98 | Stereochemical control | Multi-step, low atom economy |

| Amide Coupling | 58–63 | 90 | Mild conditions | Low yield due to hydrolysis side reactions |

| Palladium Cyanation | 50–55 | 85 | Direct nitrile introduction | Toxic cyanide reagents required |

Q & A

Q. What computational tools predict the metabolic stability of this compound?

- Methodological Answer : ADMET predictors (e.g., SwissADME) estimate hepatic clearance and CYP450 interactions. Molecular dynamics simulations (GROMACS) model hydrolysis rates of the ester prodrugs. In vitro microsomal stability assays (human liver microsomes + NADPH) validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.